Superior In Vivo Efficacy in Prostate Cancer Xenografts vs. Doxorubicin and Losoxantrone
BBR 3438 demonstrates superior in vivo antitumor efficacy compared to both doxorubicin and losoxantrone in human prostate carcinoma xenograft models. The compound was significantly more effective in two of three tested models, with the most pronounced advantage observed in the PC3 tumor model, where BBR 3438 produced an appreciable rate of complete tumor regressions [1].
| Evidence Dimension | In vivo antitumor efficacy (PC3 xenograft model) |
|---|---|
| Target Compound Data | BBR 3438: Achieved an 'appreciable rate of complete tumor regressions' [1]. |
| Comparator Or Baseline | Doxorubicin and Losoxantrone (DuP-941): Did not achieve a comparable rate of complete tumor regressions in the same model [1]. |
| Quantified Difference | Significant difference; BBR 3438 induced complete regressions, while comparators did not [1]. |
| Conditions | Human PC3 prostate carcinoma xenografts in athymic nude mice [1]. |
Why This Matters
This directly measured superiority in a clinically relevant model of castration-resistant prostate cancer provides a strong scientific rationale for selecting BBR 3438 over standard anthracyclines or first-generation anthrapyrazoles for prostate cancer research.
- [1] Supino R, Polizzi D, Pavesi R, Pratesi G, Guano F, Capranico G, et al. A novel 9-aza-anthrapyrazole effective against human prostatic carcinoma xenografts. Oncology. 2001;61(3):234-42. View Source
